molecular formula C15H17NOS B8793962 N-(2-thienylmethyl)-4-isopropylbenzamide CAS No. 132992-48-4

N-(2-thienylmethyl)-4-isopropylbenzamide

Cat. No.: B8793962
CAS No.: 132992-48-4
M. Wt: 259.4 g/mol
InChI Key: VOEJUMKFBDYPQO-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group linked to a 2-thienylmethyl amine moiety. The 4-isopropylbenzamide core is notable for its hydrophobic and steric effects, which influence binding affinity and metabolic stability in drug design .

Properties

CAS No.

132992-48-4

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

4-propan-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C15H17NOS/c1-11(2)12-5-7-13(8-6-12)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17)

InChI Key

VOEJUMKFBDYPQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Compound 1u demonstrates exceptional potency against malaria parasites, likely due to its hydroxamic acid group and 4-isopropylbenzamide core enhancing HDAC6 binding .
  • Adamantyl-substituted analogs (e.g., Amide 1 ) show improved stability, attributed to steric shielding of the amide bond .

Structural and Electronic Comparisons

Compound Substituents LogP (Predicted) Tautomeric Behavior
N-(2-Thienylmethyl)-4-isopropylbenzamide Thienylmethyl (electron-rich) ~3.5 Not observed in analogs
1u Cyclohexylamino, hydroxycarbamoyl ~2.8 Thione-thiol tautomerism
N-(2-((4-Chlorobenzyl)... Chlorobenzyl, methoxyphenyl ~4.2 Stable thione form

Key Insights :

  • The thienylmethyl group in the target compound may enhance π-π stacking with aromatic enzyme residues compared to bulkier substituents (e.g., adamantyl).
  • Hydroxycarbamoyl groups (as in 1u ) improve metal-binding capacity, critical for HDAC inhibition .

Q & A

What are the established synthetic routes for N-(2-thienylmethyl)-4-isopropylbenzamide, and how can reaction conditions be optimized for higher yield?

Basic Research Question
The synthesis typically involves coupling 4-isopropylbenzoic acid with 2-thienylmethylamine. A standard protocol uses carbodiimide-based reagents (e.g., EDCl or HATU) with a coupling agent like HOBt in anhydrous DMF or dichloromethane. For example, EDCl-mediated coupling under nitrogen at 0–25°C for 12–24 hours achieves moderate yields (~60%) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Catalyst loading : Increasing HOBt from 1.0 to 1.2 equivalents improves amidation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields >95% purity .

What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data interpretation be approached?

Basic Research Question
Characterization workflow :

  • NMR : 1H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.5 ppm), isopropyl groups (δ 1.2–1.4 ppm), and thienyl protons (δ 6.3–7.1 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% with tR ~14.8 min) .
  • Melting point : Sharp m.p. ~167°C indicates crystallinity .
  • Mass spectrometry : ESI-MS (m/z [M+H]+) validates molecular weight.

Data interpretation : Compare spectral data to analogous benzamide derivatives (e.g., absence of carboxylic acid protons confirms successful amidation) .

How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in kinase inhibition assays?

Advanced Research Question
Methodology :

  • Analog synthesis : Introduce substituents at the benzamide (e.g., halogens, alkyl groups) or thienyl moiety (e.g., methyl, cyano) .
  • Kinase assays : Use recombinant DDR1/DDR2 kinases in ADP-Glo™ assays. Pre-incubate compounds (0.1–100 nM) with kinase and ATP; measure luminescence to calculate IC50 .
  • Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes to kinase ATP pockets. Prioritize derivatives with improved hydrogen bonding to catalytic lysine residues .

Example : A 4-trifluoromethyl analog showed 9.4 nM IC50 against DDR1, attributed to enhanced hydrophobic interactions .

What methodologies are effective in analyzing the reactivity of this compound under varying chemical conditions, such as sulfurization or oxidation?

Advanced Research Question
Reactivity studies :

  • Sulfurization : Heating with elemental sulfur (190°C, 12 hours) forms thiol derivatives (e.g., 3-thioxo-1,2-dithiol-4-yl analogs), albeit in low yields (~15%). Monitor via TLC and characterize products by LC-MS and IR (S=O stretch ~1050 cm⁻¹) .
  • Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to oxidize thienyl sulfur to sulfoxide. Use 1H NMR to track sulfoxide proton shifts (δ 3.2–3.5 ppm) .

Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yields for sulfurization .

How can contradictory data in the literature regarding the biological activity of benzamide derivatives be reconciled through experimental design?

Advanced Research Question
Strategies to address discrepancies :

  • Standardize assays : Use identical cell lines (e.g., K562 leukemia cells) and incubation times (48–72 hours) to minimize variability in IC50 values .
  • Purity validation : Ensure compounds are ≥98% pure (HPLC) to exclude impurities affecting activity .
  • Orthogonal assays : Cross-validate kinase inhibition data with cellular proliferation (MTT assay) and Western blotting (phospho-kinase detection) .

Case study : A reported IC50 discrepancy (0.125 vs. 0.241 nM for similar compounds) was resolved by controlling ATP concentrations (10 μM vs. 100 μM) in kinase assays .

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